
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrFNO. It is a derivative of phenylpropanolamine, featuring a bromine and fluorine substitution on the phenyl ring. This compound is primarily used in research and development settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Amination: The resulting alcohol undergoes amination with ammonia or an amine source under catalytic conditions to introduce the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Results in the replacement of bromine or fluorine with other functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds and engage in electrostatic interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-2-fluorophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
3-amino-1-(2-bromo-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4-5,12H2 |
InChI-Schlüssel |
BRLHUOPGHSTHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Br)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


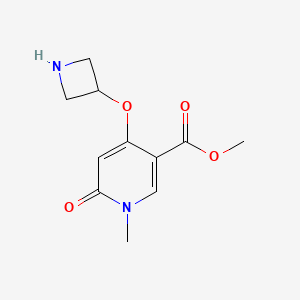
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
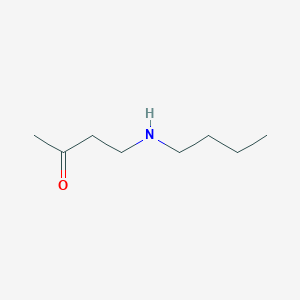

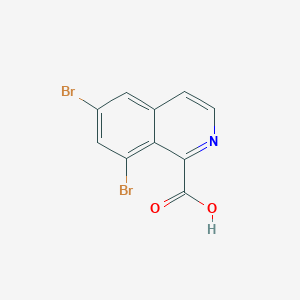
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)
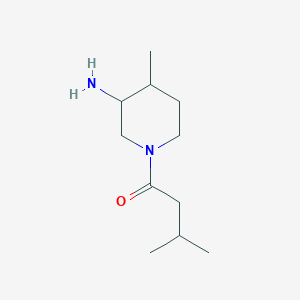
![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
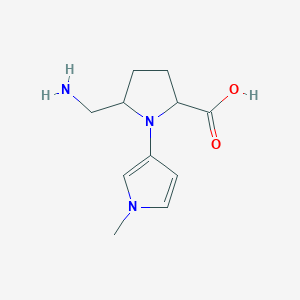
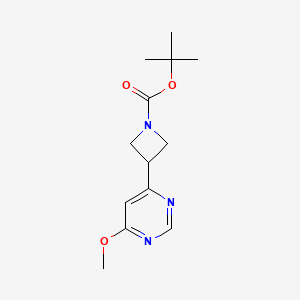

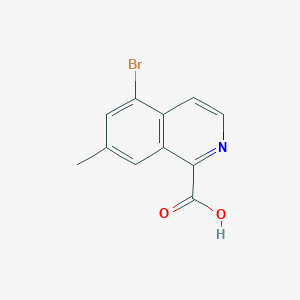

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
